tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride
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Overview
Description
tert-Butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an indane moiety, and a carbamate functional group
Preparation Methods
The synthesis of tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Formation of the Indane Moiety: The indane structure is synthesized through a series of reactions, including cyclization and reduction.
Coupling Reaction: The Boc-protected amine is coupled with the indane moiety using a suitable coupling reagent.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment for large-scale production .
Chemical Reactions Analysis
tert-Butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the indane moiety using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Scientific Research Applications
tert-Butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes through its carbamate and indane moieties .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride include:
tert-Butyl N-(2-aminoethyl)carbamate: This compound has a similar carbamate structure but lacks the indane moiety.
tert-Butyl N-(2-oxiranylmethyl)carbamate: This compound contains an oxirane ring instead of the indane structure.
tert-Butyl N-(2-bromoethyl)carbamate: This compound features a bromoethyl group in place of the indane moiety .
The uniqueness of this compound lies in its indane moiety, which imparts distinct chemical and biological properties compared to other carbamate derivatives.
Properties
CAS No. |
2758003-21-1 |
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Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.8 |
Purity |
95 |
Origin of Product |
United States |
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